molecular formula C13H27ClN2O2 B1439985 tert-Butyl 3-(tert-butyl)piperazine-1-carboxylate hydrochloride CAS No. 886779-61-9

tert-Butyl 3-(tert-butyl)piperazine-1-carboxylate hydrochloride

Cat. No. B1439985
M. Wt: 278.82 g/mol
InChI Key: CADRPFQADWMMKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as “tert-Butyl 1-piperazinecarboxylate”, has been reported. For instance, one method involves the reaction of piperazine with formic acid, followed by the addition of a catalyst and di-tert-butyl dicarbonate .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The molecular formula of “tert-Butyl 3-(tert-butyl)piperazine-1-carboxylate hydrochloride” is not explicitly mentioned in the search results .

Scientific Research Applications

Synthesis and Characterization

Synthetic Approaches and Structural Analysis : The synthesis of tert-Butyl 3-(tert-butyl)piperazine-1-carboxylate hydrochloride involves various synthetic strategies and characterization techniques, including condensation reactions, modification of Bruylants' approach, and single crystal X-ray diffraction (XRD) studies. For instance, a sterically congested piperazine derivative was prepared using a modified Bruylants approach, highlighting its novel chemistry and potential as a pharmacologically useful core (Gumireddy et al., 2021). Similarly, compounds like tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its derivatives have been synthesized, characterized by spectroscopic methods, and their structures confirmed by single crystal XRD analysis, showcasing their potential in various applications including antibacterial and antifungal activities (Kulkarni et al., 2016).

Biological Evaluation

Antibacterial and Anthelmintic Activities : These compounds have been evaluated for their biological activities, including antibacterial and anthelmintic properties. For example, the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate showed moderate anthelmintic activity and poor antibacterial activity, indicating a potential area for further research in developing new therapeutic agents (Sanjeevarayappa et al., 2015).

Anticorrosive Applications

Corrosion Inhibition for Carbon Steel : Beyond biological applications, these compounds also find utility in industrial applications such as corrosion inhibition. A novel heterocyclic compound, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, demonstrated significant anticorrosive activity for carbon steel in corrosive media, with an inhibition efficiency of 91.5% at a particular concentration, showcasing the compound's potential in protective coatings and anticorrosive formulations (Praveen et al., 2021).

properties

IUPAC Name

tert-butyl 3-tert-butylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2.ClH/c1-12(2,3)10-9-15(8-7-14-10)11(16)17-13(4,5)6;/h10,14H,7-9H2,1-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADRPFQADWMMKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CN(CCN1)C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20723027
Record name tert-Butyl 3-tert-butylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20723027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(tert-butyl)piperazine-1-carboxylate hydrochloride

CAS RN

886779-61-9
Record name tert-Butyl 3-tert-butylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20723027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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